Studies suggest arctiin possesses hepatoprotective (liver-protecting) properties. Research has shown it can reduce liver damage caused by factors like alcohol and toxins []. Arctiin may also play a role in managing liver diseases like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) by improving liver function and reducing inflammation.
Arctiin exhibits anti-cancer properties in various studies. It may suppress cancer cell proliferation and induce apoptosis (programmed cell death) in cancer cells. Research is ongoing to explore its potential as a therapeutic agent for different cancers.
While there's promise in the anti-cancer effects of Arctiin, more research is needed to determine its efficacy and safety in human cancer treatment.
Arctiin demonstrates anti-inflammatory and antioxidant effects in scientific research. It may help reduce inflammation and oxidative stress, both of which contribute to various chronic diseases.
Further research is required to fully understand the mechanisms behind these effects and their potential therapeutic applications.
Scientific research is exploring the potential benefits of arctiin in various other areas, including:
Arctiin is a naturally occurring lignan predominantly found in the fruits of Arctium lappa, commonly known as burdock. This compound belongs to a class of phytoestrogens characterized by their dibenzylbutane structure, which plays a significant role in plant cell wall construction and lignin synthesis. Arctiin has gained attention for its various biological activities and potential therapeutic applications, particularly in traditional medicine where it is used to "ease the throat, dissipate nodules, and remove toxic materials" .
The exact mechanism of action of arctiin is still under investigation. However, research suggests it might exert its effects through various pathways, including [, ]:
Arctiin undergoes several chemical transformations, particularly hydrolysis, which converts it into arctigenin, its aglycone form. This transformation can be influenced by factors such as temperature and processing methods. For instance, studies have shown that thermal processing (like stir-frying) significantly reduces arctiin levels while increasing arctigenin concentrations . Additionally, arctiin can be modified to enhance its solubility and bioavailability; for example, the synthesis of arctigenin-4'-O-glucuronide improves its water solubility and anti-inflammatory properties .
Arctiin exhibits a broad spectrum of biological activities:
The synthesis of arctiin can be achieved through various methods:
Arctiin has several applications across various fields:
Research on arctiin's interactions reveals important insights into its pharmacokinetics:
Arctiin shares similarities with several other lignans and phytochemicals. Here are some notable compounds:
Compound | Source | Biological Activity | Unique Features |
---|---|---|---|
Arctigenin | Arctium lappa | Anti-inflammatory, anticancer | Aglycone form of arctiin |
Lappaol A | Arctium lappa | Antioxidant | Exhibits distinct antioxidant properties |
Sesamin | Sesamum indicum | Anti-inflammatory, antioxidant | Known for its unique fatty acid profile |
Flaxseed Lignans | Linum usitatissimum | Anticancer, cardiovascular health | High in omega-3 fatty acids |
Arctiin's uniqueness lies in its specific structural characteristics and its dual role as both a glycoside and a precursor to biologically active metabolites like arctigenin. Its diverse pharmacological activities make it a subject of ongoing research aimed at developing novel therapeutic agents.
Arctiin is a complex phenolic compound belonging to the lignan family, characterized by its distinctive molecular formula of C₂₇H₃₄O₁₁ [1] [2] [3]. The compound possesses a molecular weight of 534.55 grams per mole and is registered under the Chemical Abstracts Service number 20362-31-6 [4] [5]. According to the International Union of Pure and Applied Chemistry nomenclature system, arctiin is systematically named as (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one [1] [6] [7].
The compound is also recognized by several alternative names within scientific literature, including arctigenin-4-glucoside, which reflects its glycosidic nature, and National Service Center 315527 [1] [8]. The International Union of Pure and Applied Chemistry nomenclature clearly indicates the stereochemical configuration of the molecule, specifying the absolute configuration at each chiral center through the systematic use of R and S descriptors [1] [6].
Property | Value |
---|---|
Molecular Formula | C₂₇H₃₄O₁₁ |
Molecular Weight (g/mol) | 534.55 |
Chemical Abstracts Service Number | 20362-31-6 |
Melting Point (°C) | 107-112 |
Boiling Point (°C) | 756.4 ± 60.0 (predicted) |
Density (g/cm³) | 1.363 ± 0.06 (predicted) |
Solubility in Dimethyl Sulfoxide | 100 mg/mL (187.07 mM) |
Solubility in Methanol | Slightly soluble |
Solubility in Water | 40 mg/mL (74.82 mM) |
pKa | 12.83 ± 0.70 (predicted) |
λmax (nm) | 278 (in Ethanol) |
International Chemical Identifier Key | XOJVHLIYNSOZOO-SWOBOCGESA-N |
Storage Conditions | Store at -20°C, sealed in dry conditions |
Physical Form | White to off-white solid |
Color | White to off-white |
Arctiin exhibits complex stereochemistry with seven defined stereocenters throughout its molecular structure [3] [7]. The compound possesses a specific three-dimensional arrangement that contributes to its biological activity and chemical properties. The stereochemical configuration of arctiin is precisely defined, with all chiral centers having established absolute configurations [1] [6].
The lactone portion of the molecule contains two key chiral centers at positions 3 and 4, both adopting the R configuration [1] [9]. This stereochemical arrangement is critical for the compound's biological activity and distinguishes it from potential diastereomers or enantiomers. The glucose moiety attached to the phenolic hydroxyl group also contributes to the overall stereochemical complexity, with the anomeric carbon adopting the β-configuration characteristic of D-glucose [1] [7].
The compound demonstrates optical activity due to its chiral nature, rotating plane-polarized light [10]. This property is consistent with the presence of multiple asymmetric carbon atoms within the molecular structure. The specific rotation and circular dichroism properties of arctiin reflect its unique three-dimensional arrangement [11].
Stereochemical Feature | Description |
---|---|
Number of chiral centers | 7 defined stereocenters total |
Defined stereocenters | All stereocenters defined |
Configuration at C-3 | R configuration |
Configuration at C-4 | R configuration |
Glucose anomeric carbon | β-configuration |
Glucose configuration | D-glucose |
Molecular chirality | Chiral molecule |
Optical activity | Optically active |
The dibenzylbutyrolactone skeleton of arctiin adopts a specific conformation that influences its interaction with biological targets [9] [12]. The two aromatic rings are positioned at a dihedral angle, which affects the overall molecular geometry and contributes to the compound's pharmacological properties [9]. The lactone ring adopts an envelope conformation, further contributing to the three-dimensional structure of the molecule [9].
Arctiin represents a glycosidic conjugate of arctigenin, specifically functioning as arctigenin-4′-O-glucoside [1] [2] [13]. The glycosidic bond formation occurs between the hydroxyl group at the 4′ position of the arctigenin molecule and the anomeric carbon of D-glucose [1] [14]. This O-glycosidic linkage is formed through a condensation reaction that eliminates a water molecule, creating a stable covalent bond between the aglycone and sugar moieties [15] [16].
The glycosidic bond in arctiin exhibits the characteristic features of β-D-glucopyranosyl linkages [1] [7]. The glucose unit adopts the pyranose ring form, with the anomeric carbon in the β-configuration, meaning the hydroxyl group at C-1 of glucose is positioned above the plane of the sugar ring [16]. This stereochemical arrangement is crucial for the stability and biological activity of the compound [16].
The presence of the glucose moiety significantly alters the physicochemical properties of the parent aglycone arctigenin [17]. The glycosidic modification increases the molecular weight from 372.4 g/mol for arctigenin to 534.55 g/mol for arctiin [18] [4]. Additionally, the glucose attachment enhances water solubility compared to the parent aglycone, although arctiin still demonstrates limited aqueous solubility due to its substantial lipophilic character [17] [19].
Metabolic studies have demonstrated that the glycosidic bond in arctiin is susceptible to enzymatic hydrolysis by β-glucosidases present in the gastrointestinal tract [13]. This hydrolysis reaction represents the reverse of glycosidic bond formation, involving the addition of water to cleave the bond between arctigenin and glucose [13] [15]. The cleavage occurs readily in the presence of intestinal flora, converting arctiin to its active aglycone form arctigenin [13].
The stability of the glycosidic bond varies depending on environmental conditions. Under acidic conditions similar to gastric juice, the bond demonstrates remarkable stability [13]. However, in the presence of bacterial enzymes in the large intestine, rapid transformation occurs, leading to the liberation of arctigenin and subsequent metabolic modifications [13].
Arctiin belongs to the dibenzylbutyrolactone subclass of lignans, sharing structural similarities with numerous related compounds while maintaining distinct characteristics [20] [21] [12]. This lignan family is characterized by a common dibenzylbutane skeleton with various modifications that confer unique biological properties [21] [22].
The fundamental structural framework of arctiin consists of two phenylpropanoid units connected through a β-β' linkage, forming the characteristic dibenzylbutyrolactone core [21] [23]. This core structure is shared with related lignans such as arctigenin, matairesinol, and trachelogenin, though each compound exhibits distinct substitution patterns and oxidation states [24] [12].
Compound | Molecular Formula | Molecular Weight (g/mol) | Classification | Glycoside Status |
---|---|---|---|---|
Arctiin | C₂₇H₃₄O₁₁ | 534.55 | Dibenzylbutyrolactone lignan glycoside | Arctigenin-4′-O-glucoside |
Arctigenin | C₂₁H₂₄O₆ | 372.40 | Dibenzylbutyrolactone lignan | Aglycone |
Matairesinol | C₂₀H₂₂O₆ | 358.39 | Dibenzylbutyrolactone lignan | Aglycone |
Pinoresinol | C₂₀H₂₂O₆ | 358.39 | Furofuran lignan | Aglycone |
Secoisolariciresinol | C₂₀H₂₆O₆ | 362.42 | Dibenzylbutane lignan | Aglycone |
Trachelogenin | C₂₁H₂₄O₇ | 388.41 | Dibenzylbutyrolactone lignan | Aglycone |
Arctigenin, the aglycone form of arctiin, represents the most closely related compound structurally [20] [18]. The primary difference between these molecules lies in the presence of the glucose moiety in arctiin, which is absent in arctigenin [1] [18]. This structural modification significantly impacts the pharmacokinetic properties, with arctiin serving as a prodrug that releases the active arctigenin upon metabolic processing [13] [20].
Matairesinol represents another dibenzylbutyrolactone lignan that shares the core structural features with arctiin but differs in the substitution pattern of the aromatic rings [25] [22]. While arctiin contains methoxy groups at specific positions, matairesinol exhibits different hydroxylation and methylation patterns that influence its biological activity and metabolic fate [22].
Pinoresinol differs fundamentally from arctiin in its core structure, belonging to the furofuran lignan subclass rather than the dibenzylbutyrolactone group [23] [22]. This structural difference results from alternative cyclization patterns during biosynthesis, leading to the formation of a bicyclic furofuran system instead of the lactone ring characteristic of arctiin [22].
The dibenzylbutane lignan secoisolariciresinol represents the simplest structural form within the lignan family, lacking the cyclization that characterizes arctiin [25] [22]. This compound serves as a precursor in lignan biosynthesis and can be converted to more complex forms through enzymatic modifications [22].
Trachelogenin, another dibenzylbutyrolactone lignan, shares the core structure with arctiin but exhibits additional hydroxylation on one of the aromatic rings [12] [26]. This structural modification affects the compound's polarity and biological activity, demonstrating how subtle changes in substitution patterns can significantly impact lignan properties [12].
Arctiin is a prominent lignan glycoside found in various species of the Asteraceae family, particularly in the genus Arctium. Its distribution within plant tissues is not uniform and varies by organ and species. The following table summarizes the presence and relative abundance of arctiin in different plant parts:
Plant Species | Roots | Seeds/Fruits | Leaves | Reference |
---|---|---|---|---|
Arctium lappa | Present | High content | Present | [1] [2] |
Arctium tomentosum | Present | High content | Present | [1] |
Onopordum species | Present | Present | Present | [3] |
Plant Part | Arctiin Content (% dry weight) | Reference |
---|---|---|
Seeds/Fruits | 2–10 | [4] [1] |
Roots | 0.5–2 | [4] [1] |
Leaves | Trace–Low | [1] [2] |
Arctiin biosynthesis is part of the phenylpropanoid pathway, leading to the formation of dibenzylbutyrolactone lignans. The process involves several key steps and enzymes:
Step | Enzyme Involved | Product Formed | Reference |
---|---|---|---|
Phenylalanine → Cinnamic acid | Phenylalanine ammonia-lyase | Cinnamic acid | [3] |
Coniferyl alcohol coupling | Dirigent protein | Pinoresinol | [3] |
Pinoresinol → Lariciresinol | Pinoresinol-lariciresinol reductase | Lariciresinol | [3] |
Lariciresinol → Secoisolariciresinol | Pinoresinol-lariciresinol reductase | Secoisolariciresinol | [3] |
Secoisolariciresinol → Matairesinol | Secoisolariciresinol dehydrogenase | Matairesinol | [3] |
Matairesinol → Arctigenin | O-methyltransferase | Arctigenin | [3] |
Arctigenin → Arctiin | Glycosyltransferase | Arctiin | [3] |
Arctiin and related lignans play a significant role in the evolutionary adaptation of Asteraceae species, particularly in plant defense:
Function | Plant Tissue | Evolutionary Benefit | Reference |
---|---|---|---|
Antimicrobial defense | Seeds, Fruits | Protects reproductive tissues | [3] |
Herbivore deterrence | Seeds, Leaves | Reduces predation | [3] [5] |
Ecological adaptation | All tissues | Enhances survival in diverse habitats | [3] [4] |